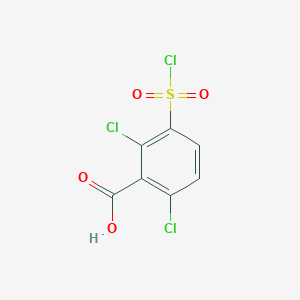

2,6-dichloro-3-chlorosulfonyl-benzoic Acid

Vue d'ensemble

Description

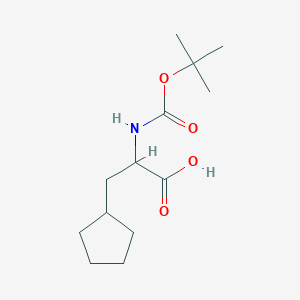

2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a compound that can be inferred to have a complex molecular structure involving chloro and sulfonyl functional groups attached to a benzoic acid backbone. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior of similar chlorinated benzoic acid derivatives.

Synthesis Analysis

The synthesis of related chlorosulfonyl compounds is described in the literature. For instance, 6-chlorosulfonylbenzoxazolin-2-ones were synthesized from benzoxazolin-2-one by treatment with chlorosulfonic acid . Similarly, 2-chloro-6-amino-benzoic acid was produced through a multi-step process involving reduction, acylation, oxidation, and hydrolysis, starting from 2-chloro-6-nitrotoluene . These methods suggest that the synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid could potentially involve chlorination and sulfonylation reactions on a benzoic acid precursor.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acid derivatives is characterized by the spatial arrangement of the substituents around the benzene ring. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid shows that the carboxylic acid group lies approximately in the plane of the attached benzene ring, with the 2,6-dichlorophenyl substituent group being almost parallel to it . This suggests that in 2,6-dichloro-3-chlorosulfonyl-benzoic acid, steric and electronic effects would influence the molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of chlorosulfonyl compounds is highlighted by their interactions with nucleophilic reagents. In the case of 6-chlorosulfonylbenzoxazolin-2-ones, treatment with water and various nucleophiles led to the formation of sulfonic acids and their amides . This indicates that 2,6-dichloro-3-chlorosulfonyl-benzoic acid could also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by their molecular structure. The crystal structure analysis of related compounds reveals that hydrogen bonding plays a significant role in the solid-state, as seen in the formation of centrosymmetric hydrogen-bonded cyclic dimers in the case of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . Additionally, the presence of chloro and sulfonyl groups is likely to affect the acidity, solubility, and reactivity of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, although specific data for this compound is not provided in the papers.

Applications De Recherche Scientifique

Plant Growth Regulation

2,6-Dichloro-3-chlorosulfonyl-benzoic acid and its derivatives have been studied for their role in plant growth regulation. For example, Pybus et al. (1959) found that benzoic acids with chloro-derivatives, particularly those with 2:3-, 2:5-, and 2:6-disubstitution, exhibited significant plant growth-regulating activities. The chloro-derivatives were more active than their non-chlorinated counterparts, suggesting the importance of chlorine substitution in growth-promoting activity (Pybus, Smith, Wain, & Wightman, 1959).

Thermodynamic Studies in Pharmaceutical Research

In the pharmaceutical domain, benzoic acid derivatives like 2,6-dichloro-3-chlorosulfonyl-benzoic acid are used as model compounds. Reschke et al. (2016) conducted thermodynamic studies on benzoic acid and chlorobenzoic acids to understand their phase behavior in water and organic solvents, which is crucial for process design in pharmaceutical research (Reschke, Zherikova, Verevkin, & Held, 2016).

Polymorphism and Co-crystal Formation

Zhoujin et al. (2022) studied the polymorphism and co-crystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Their research provides insights into the structural and chemical properties of these compounds, which is essential for developing new pharmaceuticals (Zhoujin et al., 2022).

Impact on Solvation and Dissociation Processes

Research on the solvation and dissociation processes of chlorosubstituted benzoic acids, including derivatives of 2,6-dichloro-3-chlorosulfonyl-benzoic acid, provides valuable information on their chemical behavior. For instance, Kulhanek and Pytela (1997) studied the effects of solvent on the dissociation of 2,6-disubstituted benzoic acids, highlighting the impact of chlorine substitution on these processes (Kulhanek & Pytela, 1997).

Photodecomposition Studies

Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, including derivatives similar to 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Their research provides insights into the environmental impact and degradation behavior of these compounds under UV light (Crosby & Leitis, 1969).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,6-dichloro-3-chlorosulfonyl-benzoic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for benzoic acid derivatives or sulfonyl groups .

Mode of Action

Based on its structural similarity to other sulfonyl halides, it may act as an electrophile, reacting with nucleophilic amino acids in protein targets .

Result of Action

The molecular and cellular effects of 2,6-dichloro-3-chlorosulfonyl-benzoic acid’s action are currently unknown. Given its potential reactivity as a sulfonyl halide, it may modify proteins or enzymes, potentially altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. For instance, its reactivity as a sulfonyl halide might be enhanced under acidic conditions .

Propriétés

IUPAC Name |

2,6-dichloro-3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCLISIPGZGQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393438 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

CAS RN |

53553-05-2 | |

| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

![Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate](/img/structure/B1335904.png)

![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)

![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)